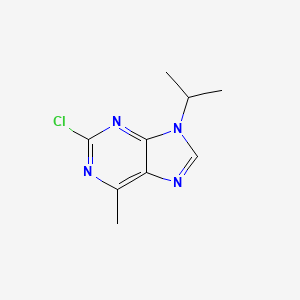
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide with pyrrolidine under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bioreduction processes. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and borane are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
- N-methyl-3-oxo-3-(pyrrolidin-2-yl)propanamide
- N-methyl-3-oxo-3-(pyrrolidin-3-yl)propanamide
Uniqueness
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide is unique due to its specific structure, which includes a pyrrolidine ring attached to a propanamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1866636-93-2 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-methyl-3-oxo-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C8H14N2O2/c1-9-7(11)6-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,11) |
InChI Key |
GOURYDFIRAEIGB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(=O)N1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



